

Physical and chemical properties of Alantolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alantol*

Cat. No.: *B1169952*

[Get Quote](#)

Alantolactone: A Comprehensive Technical Guide

An In-depth Analysis of Physical, Chemical, and Biological Properties for Researchers and Drug Development Professionals

Alantolactone, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extracted from the roots of plants such as *Inula helenium* (elecampane), this bioactive compound exhibits a range of effects, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a detailed overview of the physical and chemical properties of **Alantolactone**, its mechanisms of action on key signaling pathways, and comprehensive experimental protocols for its study.

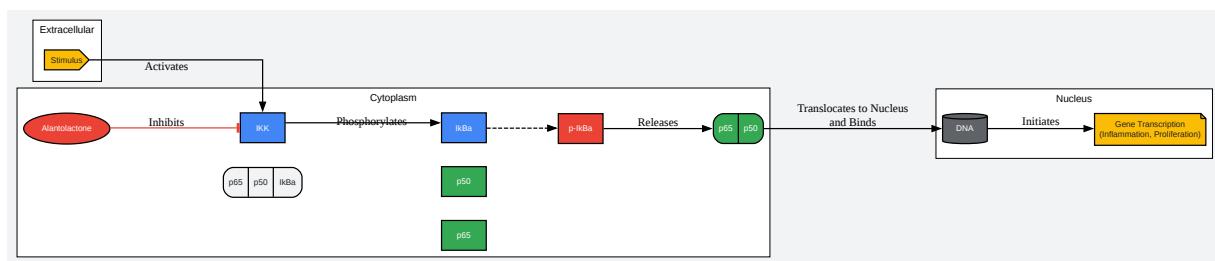
Core Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of **Alantolactone** is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

Property	Value
Molecular Formula	C ₁₅ H ₂₀ O ₂
Molecular Weight	232.32 g/mol
CAS Number	546-43-0
Appearance	White to beige powder
Melting Point	76-79 °C
Boiling Point	275 °C at 760 mmHg
Solubility	Soluble in DMSO (15 mg/mL), sparingly soluble in water.
Storage Temperature	-20°C

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **Alantolactone**.

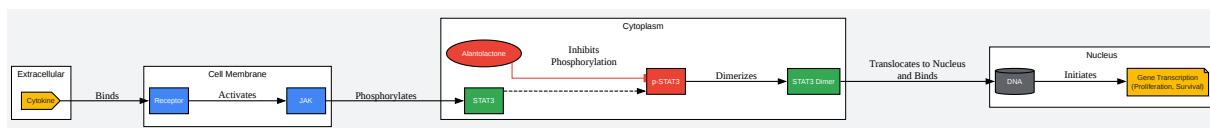

- ¹H-NMR Spectroscopy (CDCl₃, 400 MHz): Key chemical shifts (δ) are observed at approximately 6.18 ppm and 5.60 ppm (corresponding to the exocyclic methylene protons), 4.80 ppm (H-8), and features characteristic of the sesquiterpene backbone.[1]
- ¹³C-NMR Spectroscopy (CDCl₃): The spectrum displays 15 distinct carbon signals, with characteristic peaks for the lactone carbonyl carbon, the exocyclic double bond carbons, and the carbons of the fused ring system.[2][3]
- Infrared (IR) Spectroscopy: The IR spectrum of **Alantolactone** exhibits characteristic absorption bands for the γ -lactone carbonyl group (around 1770-1750 cm⁻¹) and the C=C double bond of the α -methylene group (around 1660-1640 cm⁻¹).[4][5]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry typically shows a protonated molecular ion [M+H]⁺. Fragmentation analysis reveals characteristic losses, such as the neutral loss of CO and H₂O from the lactone ring, which aids in its structural confirmation.[4][6][7]

Key Signaling Pathways Modulated by Alantolactone

Alantolactone exerts its biological effects by modulating several critical intracellular signaling pathways implicated in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. **Alantolactone** has been shown to inhibit this pathway through multiple mechanisms. It can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

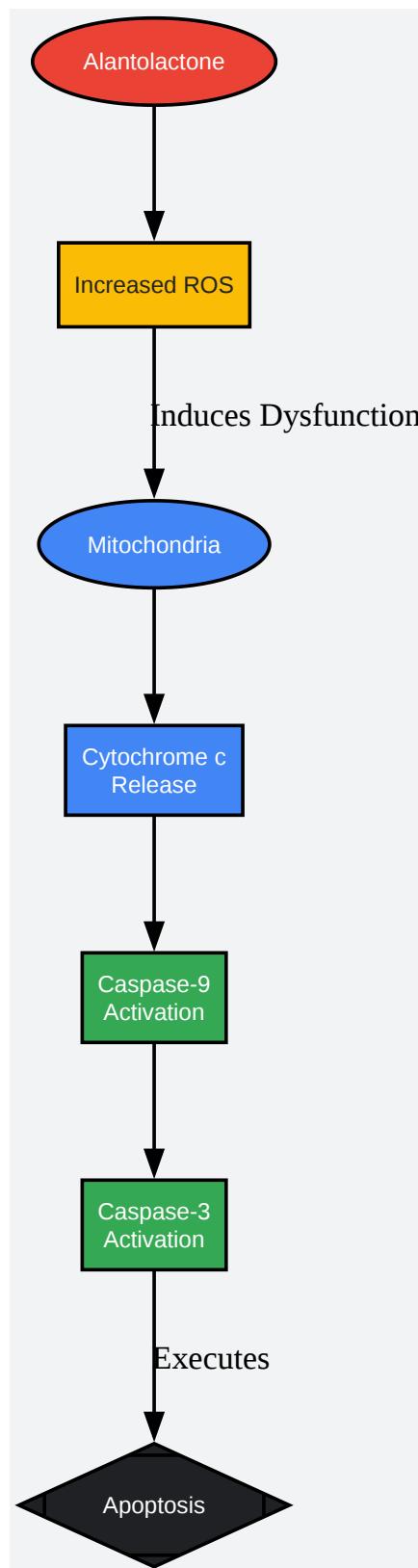


[Click to download full resolution via product page](#)

Caption: Alantolactone inhibits the NF-κB signaling pathway.

Suppression of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively active. **Alantolactone** has been demonstrated to selectively suppress both constitutive and inducible STAT3 activation at tyrosine 705. This inhibition prevents STAT3 dimerization, its translocation to the nucleus, and the expression of its downstream target genes, such as those involved in cell cycle progression and apoptosis resistance.



[Click to download full resolution via product page](#)

Caption: Alantolactone suppresses the STAT3 signaling pathway.

Induction of Apoptosis

Alantolactone induces programmed cell death, or apoptosis, in various cancer cell lines through the intrinsic, mitochondria-dependent pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS). The accumulation of ROS leads to mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes that dismantle the cell.

[Click to download full resolution via product page](#)

Caption: Alantolactone induces apoptosis via the mitochondrial pathway.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the biological activities of **Alantolactone**.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Cells of interest (e.g., cancer cell line)
- 96-well plates
- Complete culture medium
- **Alantolactone** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μL of complete culture medium.^[8]
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **Alantolactone** in complete culture medium from the stock solution.
- Remove the medium from the wells and add 100 μL of the **Alantolactone** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).^[9]

- Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]
- Carefully remove the medium containing MTT.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.[8]
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.[10]
- Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cells of interest
- 6-well plates
- **Alantolactone** stock solution (in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)

- Flow cytometer

Protocol:

- Seed cells in 6-well plates and treat with various concentrations of **Alantolactone** for the desired time.
- Harvest the cells, including both adherent and floating populations.
- Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.[12]
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.[12]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
- Add 400 μ L of 1X Binding Buffer to each tube.[12]
- Analyze the cells by flow cytometry within one hour.[11] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

- Cells of interest
- **Alantolactone** stock solution (in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit

- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-I κ B α , anti-I κ B α , anti-Caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- Treat cells with **Alantolactone** as required.
- Lyse the cells in RIPA buffer on ice.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle shaking.[13]
- Wash the membrane three times for 5 minutes each with TBST.[13]

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13]
- Wash the membrane three times for 5 minutes each with TBST.[13]
- Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Use a loading control like β -actin to normalize protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [biotechne.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Physical and chemical properties of Alantolactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169952#physical-and-chemical-properties-of-alantolactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com